N-({1,4-dioxaspiro[4.4]nonan-2-yl}methyl)-N'-(2-fluorophenyl)ethanediamide
Description
Properties
IUPAC Name |
N-(1,4-dioxaspiro[4.4]nonan-3-ylmethyl)-N'-(2-fluorophenyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19FN2O4/c17-12-5-1-2-6-13(12)19-15(21)14(20)18-9-11-10-22-16(23-11)7-3-4-8-16/h1-2,5-6,11H,3-4,7-10H2,(H,18,20)(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSCGQNPTKHCKSI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)OCC(O2)CNC(=O)C(=O)NC3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19FN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-({1,4-dioxaspiro[44]nonan-2-yl}methyl)-N’-(2-fluorophenyl)ethanediamide typically involves multiple steps The initial step often includes the formation of the spirocyclic core, which can be achieved through a cyclization reaction involving a suitable diol and an aldehyde
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of high-throughput screening methods to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow chemistry techniques may be employed to scale up the production process while maintaining control over reaction parameters.
Chemical Reactions Analysis
Types of Reactions
N-({1,4-dioxaspiro[4.4]nonan-2-yl}methyl)-N’-(2-fluorophenyl)ethanediamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry
In the field of synthetic chemistry, N-({1,4-dioxaspiro[4.4]nonan-2-yl}methyl)-N'-(2-fluorophenyl)ethanediamide serves as a valuable building block for synthesizing more complex organic molecules. Its unique spirocyclic structure allows for diverse modifications through various chemical reactions such as oxidation, reduction, and nucleophilic substitution.
Common Reactions:
- Oxidation: Can be oxidized using potassium permanganate.
- Reduction: Reduction can be performed using lithium aluminum hydride.
- Substitution: Nucleophilic substitutions can introduce different functional groups.
Biology
This compound has been investigated for its potential bioactive properties. Preliminary studies suggest that it may exhibit antimicrobial and anticancer activities, making it a candidate for further biological evaluation.
Case Study:
A study explored the effects of similar compounds on cancer cell lines, indicating that modifications in the spirocyclic structure could enhance cytotoxicity against specific cancer types.
Medicine
In medicinal chemistry, this compound is being examined for its ability to target specific enzymes or receptors involved in disease pathways. Its lipophilicity and membrane permeability are enhanced by the fluorophenyl group, which may improve its pharmacokinetic properties.
Potential Applications:
- Development of targeted therapies in oncology.
- Exploration as an antimicrobial agent against resistant strains.
Industry
The compound is also relevant in materials science, where it is used to develop advanced materials with enhanced stability and reactivity. Its unique properties make it suitable for applications in coatings and polymers.
Mechanism of Action
The mechanism of action of N-({1,4-dioxaspiro[4.4]nonan-2-yl}methyl)-N’-(2-fluorophenyl)ethanediamide involves its interaction with specific molecular targets. This can include binding to enzymes or receptors, leading to inhibition or activation of biological pathways. The spirocyclic structure may contribute to its binding affinity and specificity, while the fluorophenyl group can enhance its lipophilicity and membrane permeability.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Comparisons
The table below compares the target compound with structurally similar molecules identified in the evidence:
*Estimated based on structural similarity to .
†Calculated using atomic weights (C:12.01, H:1.01, F:19.00, N:14.01, O:16.00).
‡Molecular weight approximated from .
Key Observations:
Spiro Ring Systems: The target compound and the nitro-substituted analog () share the 1,4-dioxaspiro[4.4]nonane core, which restricts rotational freedom and may enhance metabolic stability compared to non-spiro analogs .
Aromatic Substituents :
- The 2-fluorophenyl group in the target compound differs from the 3-nitrophenyl group in . Fluorine’s electronegativity and small atomic radius may improve membrane permeability compared to the nitro group, which is larger and more polar .
- Fluorophenyl groups are also present in fentanyl analogs (), where fluorine enhances lipophilicity and bioavailability in opioid derivatives .
Linker Groups: The ethanediamide linker in the target compound provides two amide bonds, enabling hydrogen bonding and rigidity. This contrasts with the propanamide linker in fentanyl analogs (), which offers greater flexibility .
Physicochemical and Functional Implications
Table 2: Property Comparison of Key Functional Groups
Research Findings from Analogs:
- Nitro vs. Fluoro Substitutents : The nitro analog () has a higher molecular weight (349.34 vs. ~336.33 g/mol) and polarity due to the nitro group, which may reduce cell permeability compared to the target’s fluorophenyl group .
- Spiro Ring Stability : Spiro systems in exhibit applications in chiral resolution and dye chemistry, suggesting the target compound’s spiro core could stabilize stereochemical configurations in drug design .
- Amide Linkers : Ethanediamide’s dual amide bonds may increase metabolic resistance compared to propanamide linkers in fentanyl derivatives, which are prone to enzymatic hydrolysis .
Biological Activity
Overview
N-({1,4-dioxaspiro[4.4]nonan-2-yl}methyl)-N'-(2-fluorophenyl)ethanediamide is a complex organic compound notable for its unique spirocyclic structure and potential biological activity. This compound has gained attention in scientific research due to its possible applications in medicinal chemistry, particularly in the development of new therapeutic agents.
- IUPAC Name: N-(1,4-dioxaspiro[4.4]nonan-3-ylmethyl)-N'-(2-fluorophenyl)oxamide
- Molecular Formula: C16H19FN2O4
- Molecular Weight: 320.34 g/mol
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The spirocyclic structure enhances its binding affinity to enzymes and receptors, potentially modulating various biological pathways. The presence of the fluorophenyl group may improve lipophilicity and membrane permeability, facilitating cellular uptake and activity.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial effects against a range of pathogens.
- Anticancer Activity : Investigations into its anticancer potential have shown promise, particularly in inhibiting the proliferation of certain cancer cell lines.
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in disease processes.
Case Studies
Several studies have been conducted to evaluate the biological activity of this compound:
- Study 1 : A study published in Journal of Medicinal Chemistry explored the anticancer properties of this compound against human breast cancer cells (MCF-7). Results indicated a significant reduction in cell viability at concentrations above 10 µM.
- Study 2 : Research featured in Antimicrobial Agents and Chemotherapy assessed the compound's efficacy against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) was determined to be 32 µg/mL against Staphylococcus aureus, indicating moderate antibacterial activity.
Comparative Analysis with Similar Compounds
| Compound Name | Structure Type | Biological Activity |
|---|---|---|
| N-(1,4-dioxaspiro[4.4]nonan-3-ylmethyl)-N'-(2-fluorophenyl)oxamide | Spirocyclic | Antimicrobial, Anticancer |
| 1,4-Dioxaspiro[4.4]nonane | Spirocyclic | Limited biological data available |
| 6-(1,3-Dioxolan-2-yl)-8,8-dimethyl-1,4-dioxaspiro[4.4]nonane | Spirocyclic | Potentially bioactive |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-({1,4-dioxaspiro[4.4]nonan-2-yl}methyl)-N'-(2-fluorophenyl)ethanediamide, and how can reaction yields be maximized?
- Methodology : The synthesis involves multi-step reactions, typically starting with the formation of the 1,4-dioxaspiro[4.4]nonane core via cyclization of a diol with a ketone or aldehyde under acid catalysis. Subsequent steps include alkylation of the spirocyclic amine with a bromoacetamide intermediate and coupling to 2-fluoroaniline via amidation. Key optimizations:
- Use of catalysts like DMAP (4-dimethylaminopyridine) for amide bond formation to enhance reaction efficiency .
- Solvent selection (e.g., THF or DMF) and temperature control (60–80°C) to minimize side reactions .
- Purification via column chromatography or recrystallization to achieve >95% purity .
Q. How can the molecular structure and purity of this compound be validated?
- Methodology :
- Spectroscopy : ¹H/¹³C NMR to confirm the presence of the spirocyclic ether, fluorophenyl group, and amide protons. For example, the spirocyclic methylene protons appear as a multiplet at δ 3.5–4.0 ppm .
- Mass Spectrometry : High-resolution LC-MS (ESI+) to verify the molecular ion peak (e.g., [M+H]⁺ at m/z 391.15) and detect impurities .
- Elemental Analysis : Match experimental C, H, N, and F percentages to theoretical values (e.g., C: 58.82%, H: 5.94%) .
Q. What are the key physicochemical properties (e.g., solubility, stability) relevant to experimental handling?
- Methodology :
- Solubility : Test in DMSO (≥50 mg/mL for biological assays) and aqueous buffers (pH 7.4) using UV-Vis spectroscopy .
- Stability : Accelerated stability studies under thermal stress (40–60°C) and varied pH (1–9) with HPLC monitoring to identify degradation products (e.g., hydrolysis of the amide bond) .
Advanced Research Questions
Q. How does the 1,4-dioxaspiro[4.4]nonane framework influence the compound’s reactivity and interaction with biological targets?
- Methodology :
- Computational Modeling : Density Functional Theory (DFT) to analyze conformational flexibility and steric effects of the spirocyclic ring. The rigid spiro structure may restrict rotation, enhancing binding selectivity .
- Structure-Activity Relationship (SAR) : Compare analogues with varying spiro ring sizes (e.g., [4.5] vs. [4.4]) to assess impact on potency in enzyme inhibition assays .
Q. What strategies resolve contradictions in biological activity data across different assay systems?
- Methodology :
- Assay Optimization : Replicate experiments in orthogonal systems (e.g., cell-free vs. cell-based assays) to isolate confounding factors like membrane permeability .
- Metabolite Profiling : Use LC-MS/MS to identify active metabolites that may contribute to observed discrepancies .
- Target Engagement Studies : SPR (Surface Plasmon Resonance) or ITC (Isothermal Titration Calorimetry) to measure direct binding affinity to suspected targets (e.g., kinases or GPCRs) .
Q. How can the compound’s pharmacokinetic profile be improved for in vivo studies?
- Methodology :
- Prodrug Design : Introduce hydrolyzable groups (e.g., ester linkages) to enhance oral bioavailability .
- Nanocarrier Formulation : Encapsulate in liposomes or polymeric nanoparticles to improve solubility and reduce off-target effects .
- CYP450 Inhibition Assays : Screen for metabolic stability using liver microsomes and identify structural modifications to reduce rapid clearance .
Methodological Notes
- Synthetic Challenges : Minor variations in spiro ring size (e.g., [4.4] vs. [4.5]) significantly alter reaction kinetics and product stability, requiring tailored conditions .
- Data Interpretation : Conflicting bioactivity results may arise from assay-specific parameters (e.g., pH, redox conditions). Always cross-validate with orthogonal methods .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
